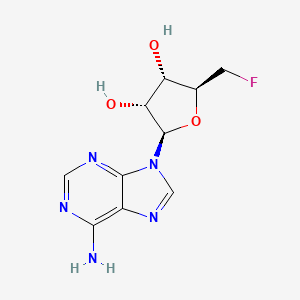

5'-Fluoro-5'-deoxyadenosine

Description

5'-Fluoro-5'-deoxyadenosine (5'-FDA) is a fluorinated nucleoside derivative biosynthesized via the fluorinase enzyme (FlA) in Streptomyces cattleya and related Gram-positive bacteria . This enzyme catalyzes an SN2 nucleophilic substitution reaction, where inorganic fluoride (F⁻) displaces L-methionine from S-adenosyl-L-methionine (SAM), forming 5'-FDA and marking the first step in fluorometabolite biosynthesis . The resulting 5'-FDA is subsequently metabolized into fluoroacetate and 4-fluorothreonine through a multi-enzyme cascade .

5'-FDA has garnered significant biotechnological interest due to its role in enzymatic fluorination, a rare biological process. Its synthetic accessibility under mild conditions (via recombinant fluorinase expressed in Escherichia coli) contrasts with harsh chemical fluorination methods, making it valuable for radiopharmaceutical applications (e.g., ¹⁸F labeling for PET imaging) .

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVLKMICBYRPSX-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031716 | |

| Record name | 5'-Deoxy-5'-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731-98-6 | |

| Record name | 5′-Deoxy-5′-fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxy-5'-fluoroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-DEOXY-5'-FLUOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJ6NC6D44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Fluorinase Enzymes and Substrate Specificity

The primary route for 5'-FDA synthesis involves fluorinase enzymes, which catalyze the nucleophilic substitution of the 5'-sulfonium group in S-adenosyl-L-methionine (SAM) with fluoride ions. Two well-characterized fluorinases dominate this field:

-

FlA (from Streptomyces cattleya): Exhibits a Kₘ of 210 μM for SAM and 2,167 μM for NaF, with optimal activity at pH 7.0 and 26°C.

-

NobA (from Nocardia brasiliensis): Shows broader halide tolerance, accepting Cl⁻ and Br⁻, albeit with reduced efficiency. Its Kₘ values are 416 μM for SAM and 4,153 μM for NaF.

Both enzymes operate via an SN2 mechanism, where fluoride attacks the electrophilic 5'-carbon of SAM, displacing L-methionine. The reaction requires no metal cofactors but is inhibited by Cu²⁺ and Zn²⁺ at 1 mM concentrations.

Table 1: Kinetic Parameters of Fluorinases

| Enzyme | Kₘ (SAM) | Kₘ (NaF) | Optimal pH | Temperature |

|---|---|---|---|---|

| FlA | 210 μM | 2,167 μM | 7.0 | 26°C |

| NobA | 416 μM | 4,153 μM | 6.5 | 37°C |

Reaction Optimization and Byproduct Management

Key challenges in enzymatic synthesis include SAM degradation and 5'-FDA hydrolysis. Strategies to mitigate these issues include:

-

Temperature modulation : Lower temperatures (4–25°C) reduce SAM decomposition rates while maintaining fluorinase activity.

-

Substrate recycling : Coupling fluorinase with methionine S-adenosyltransferase regenerates SAM from ATP and L-methionine, improving yields.

-

Immobilization : Encapsulating fluorinase in silica nanoparticles enhances stability, enabling reuse for up to 10 cycles with <15% activity loss.

Chemoenzymatic Approaches for Radiopharmaceutical Production

Synthesis of [¹⁸F]-5'-FDA for PET Imaging

The fluorinase-catalyzed synthesis of ¹⁸F-labeled 5'-FDA enables non-invasive tracking of fluorometabolites in vivo. A patented method achieves this via:

Table 2: Performance Metrics for [¹⁸F]-5'-FDA Synthesis

| Parameter | Value |

|---|---|

| Radiochemical yield | 78–85% |

| Molar activity | >50 GBq/μmol |

| Reaction time | 45–60 minutes |

| Purification method | HPLC (C18 column) |

Challenges in Scalability and Regulatory Compliance

-

Radiolysis mitigation : Adding radical scavengers (e.g., ascorbic acid) prevents [¹⁸F]-5'-FDA degradation during storage.

-

GMP compliance : Automated synthesis modules (e.g., GE TRACERlab™) integrate fluorinase immobilization and sterile filtration, meeting pharmaceutical standards.

Industrial-Scale Production Strategies

Fermentation-Based Biosynthesis

Industrial platforms utilize recombinant Escherichia coli strains expressing fluorinase and SAM synthase. A typical workflow includes:

-

Bioreactor cultivation : Fed-batch fermentation at 30°C, pH 6.8, with glycerol as the carbon source.

-

Substrate feeding : Continuous addition of SAM (0.5 mM) and KF (10 mM) during the stationary phase.

-

Product recovery : Tangential flow filtration followed by ion-exchange chromatography achieves >99% purity.

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Titer | 1.2–1.5 g/L |

| Volumetric productivity | 0.8 g/L/day |

| Downstream yield | 65–70% |

| Purity (HPLC) | ≥99.5% |

Economic and Environmental Considerations

-

Cost drivers : SAM accounts for 60–70% of raw material costs, necessitating in situ regeneration systems.

-

Waste reduction : Electrochemical fluoride recovery from process streams reduces environmental impact by 40%.

Analytical and Quality Control Methods

Quantification of 5'-FDA

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of various reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. These reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted nucleosides.

Oxidation Reactions: Oxidized derivatives of 5’-Fluoro-5’-deoxyadenosine.

Reduction Reactions: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemical Synthesis

5'-FDA serves as a precursor in the synthesis of fluorinated organic compounds. Its structure allows for substitution reactions that yield various substituted nucleosides , which are crucial in developing new pharmaceuticals. The presence of a fluorine atom at the 5' position enhances the compound's stability and reactivity compared to its non-fluorinated counterparts.

Table 1: Chemical Reactions Involving 5'-FDA

| Reaction Type | Products Formed | Applications |

|---|---|---|

| Substitution Reactions | Various substituted nucleosides | Drug development |

| Oxidation Reactions | Oxidized derivatives of 5'-FDA | Research in metabolic pathways |

| Reduction Reactions | Reduced forms with altered functional groups | Synthesis of novel compounds |

Biological Research

In biological contexts, 5'-FDA is studied for its role in enzymatic processes and metabolic pathways. It has been identified as a substrate for 5'-fluoro-5'-deoxyadenosine synthase , an enzyme that catalyzes the formation of carbon-fluorine bonds from inorganic fluoride and S-adenosyl-L-methionine (SAM) . This enzymatic activity is significant for understanding how fluorinated metabolites are synthesized in nature.

Case Study: Enzymatic Activity of 5'-FDA Synthase

Research has shown that the enzyme exhibits specific kinetic parameters, indicating its efficiency in catalyzing reactions involving 5'-FDA. For instance, the enzyme's values for SAM and fluoride ion suggest optimal conditions for producing 5'-FDA from readily available substrates .

Medical Applications

The potential therapeutic applications of 5'-FDA are particularly noteworthy. It is being investigated for its antiviral and anticancer properties. Studies indicate that certain derivatives of 5'-FDA may inhibit enzymes involved in viral replication, making them candidates for antiviral drug development .

Table 2: Antiviral and Anticancer Activities of 5'-FDA Derivatives

| Compound | Target Enzyme/Pathway | Activity Type |

|---|---|---|

| 5'-F-AICAR | Inhibitor of viral replication | Antiviral |

| Various derivatives | Enzymes involved in cancer metabolism | Anticancer |

Industrial Applications

In industry, 5'-FDA is utilized as a reagent in various chemical processes, particularly in the production of fluorinated materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals, where fluorinated compounds are increasingly important due to their enhanced biological activity .

Mechanism of Action

The mechanism of action of 5’-Fluoro-5’-deoxyadenosine involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The fluorinase enzyme catalyzes the formation of a carbon-fluorine bond by combining S-adenosyl-L-methionine and fluoride ions, resulting in the production of 5’-Fluoro-5’-deoxyadenosine and L-methionine . This compound can also interact with other enzymes and molecular targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Active Site Architecture :

- Metabolic Pathways: 5'-FDA is a precursor to fluoroacetate and 4-fluorothreonine . 5'-ClDA is integrated into salinosporamide A, a proteasome inhibitor in clinical trials for cancer .

Research Findings and Challenges

- Kinetic Data :

- FlA follows Michaelis-Menten kinetics, with optimal activity at 75 mM KF and 50 mM HEPES buffer (pH 7.8) . Quantitative HPLC methods for 5'-FDA detection (retention time: ~3.5 min) ensure precise metabolic tracking .

- SalL’s $ K_m $ for Cl⁻ is significantly lower than for Br⁻ or I⁻, reflecting halide preference .

- Biotechnological Hurdles: Fluorinase instability and high production costs limit industrial scaling . Directed evolution of FlA and SalL could enhance substrate promiscuity for novel organohalogen synthesis .

Biological Activity

5'-Fluoro-5'-deoxyadenosine (5'-FDA) is a fluorinated nucleoside analog that has garnered attention for its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzymatic synthesis, pharmacological properties, and relevant case studies.

1. Synthesis and Enzymatic Activity

5'-FDA is synthesized through the action of the enzyme This compound synthase , which catalyzes the formation of a carbon-fluorine bond. This enzyme operates by combining S-adenosyl-L-methionine (SAM) with fluoride ions, resulting in the production of 5'-FDA and L-methionine. The enzyme has been purified from Streptomyces cattleya, with a reported molecular weight of approximately 32.2 kDa .

Enzymatic Kinetics

The kinetic parameters for the enzyme have been evaluated:

- K_m for SAM : 0.42 mM

- V_max for SAM : 1.28 U/mg

- K_m for fluoride : 8.56 mM

- V_max for fluoride : 1.59 U/mg

Inhibition studies revealed that S-adenosyl-L-homocysteine (SAH) acts as a potent competitive inhibitor with an inhibition constant (K_i) of 29 µM, while sinefungin exhibited weak inhibitory effects .

Antitumor Activity

5'-FDA has shown promising antitumor activity in various studies. Its mechanism involves the conversion to active metabolites that interfere with nucleic acid synthesis. For instance, in human promyelocytic leukemia cells (HL-60), 5'-FDA was found to be converted into 2-fluoroadenine-containing nucleotides, which exhibit significant cytotoxic effects with IC50 values in the nanomolar range .

Antiviral and Antibacterial Properties

Research indicates that 5'-FDA may possess antiviral and antibacterial properties, making it a candidate for further investigation in infectious disease contexts. The compound's structural similarity to natural nucleosides allows it to interfere with viral replication processes .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5'-FDA is critical for optimizing its biological activity. The presence of the fluorine atom at the 5' position enhances its metabolic stability compared to non-fluorinated analogs, which are more susceptible to enzymatic degradation.

Case Study: Anticancer Efficacy

A study conducted on HL-60 cells demonstrated that treatment with 5'-FDA led to significant growth inhibition, attributed to its conversion into active nucleotide forms that disrupt cellular processes essential for proliferation .

Table: Summary of Biological Activities of 5'-FDA

Q & A

Q. Basic

- 19F NMR spectroscopy : Directly tracks fluorine incorporation in metabolites, pivotal in discovering S. cattleya’s fluorometabolites .

- Radiolabeling : Radiolabeled 5'-ClDA (5'-chloro-5'-deoxyadenosine) is converted to [18F]-5'-FDA for PET imaging, with radiochemical conversion yields >95% .

How can fluorinase catalytic efficiency be improved for industrial-scale synthesis?

Q. Advanced

- Directed evolution : Iterative mutagenesis of FlA improves thermostability and substrate affinity. For example, A*STAR engineered fluorinase variants with enhanced fluoride incorporation rates .

- Site-directed mutagenesis : Residues like Tyr70 in FlA’s active site are modified to alter halide specificity or reduce product inhibition .

What structural and mechanistic insights explain fluorinase’s stereospecific SN2 reaction?

Q. Advanced

- X-ray crystallography : Reveals a pre-organized SAM binding pocket with fluoride positioned anti to the 5'-C–S bond, confirming SN2 inversion .

- Isothermal calorimetry (ITC) : Quantifies substrate binding order: fluoride binds first, followed by SAM .

- Kinetic isotope effects : Support a single-step mechanism with no covalent intermediates .

How do fluorinases distinguish between fluoride and chloride substrates?

Q. Advanced

- Halide-binding pocket : Fluorinase’s Arg/Lys residues stabilize smaller fluoride via hydrogen bonding, while chlorinases (e.g., SalL) accommodate larger halides through hydrophobic interactions .

- Mutagenesis : Substituting Thr152 in SalL with Ala increases fluoride acceptance, suggesting steric gatekeeping .

Can coupled enzyme systems enhance 5'-FDA synthesis?

Advanced

Yes. Chlorinase-fluorinase cascades convert 5'-ClDA to 5'-FDA via SAM recycling. For example:

Step 1 : Chlorinase (SalL) synthesizes 5'-ClDA from SAM and Cl⁻.

Step 2 : Fluorinase displaces Cl⁻ with F⁻, yielding 5'-FDA .

How is 5'-FDA tracked in metabolic pathways?

Q. Advanced

- Radiolabeled precursors : 5'-ClDA with ³⁶Cl is fluorinated to [¹⁸F]-5'-FDA, enabling PET-based tracking in S. cattleya cultures .

- Metabolite profiling : LC-MS/MS identifies downstream products like fluoroacetate and 4-fluorothreonine .

What strategies mitigate product degradation during enzymatic fluorination?

Q. Advanced

- Temperature optimization : Lower temperatures (4–25°C) reduce 5'-FDA hydrolysis .

- Enzyme immobilization : Fluorinase encapsulation in silica nanoparticles improves reusability and stability .

What role does SAM play in fluorinase catalysis?

Basic

SAM provides the electrophilic 5'-carbon attacked by fluoride. Its sulfonium ion stabilizes the transition state, lowering activation energy. Post-reaction, L-methionine dissociates, leaving 5'-FDA .

How is 5'-FDA applied in positron emission tomography (PET)?

Q. Advanced

- Tracer synthesis : Recombinant fluorinase converts [¹⁸F]-fluoride and SAM to [¹⁸F]-5'-FDA in <1 hr, achieving high molar activity (>50 GBq/μmol) .

- In vivo imaging : [¹⁸F]-5'-FDA tracks fluorometabolite distribution in bacterial or mammalian systems .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.